1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea
Overview
Description
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a butyl group attached to a phenyl ring and a fluorophenyl group attached to an ethyl chain, which are connected through a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea typically involves the reaction of 4-butylaniline with 4-fluorophenethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher yields and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Butylphenyl)-3-[2-(4-chlorophenyl)ethyl]thiourea
- 1-(4-Butylphenyl)-3-[2-(4-bromophenyl)ethyl]thiourea
- 1-(4-Butylphenyl)-3-[2-(4-methylphenyl)ethyl]thiourea
Uniqueness
1-(4-Butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs with different substituents .
Properties
IUPAC Name |
1-(4-butylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2S/c1-2-3-4-15-7-11-18(12-8-15)22-19(23)21-14-13-16-5-9-17(20)10-6-16/h5-12H,2-4,13-14H2,1H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZYHIFBALBRLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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